Molindone, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Molindone can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexane-1,3-dione with a compound to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione. This intermediate is then cyclized to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole. Finally, this compound is reacted with morpholine and formaldehyde to yield molindone .

Industrial Production Methods: Industrial production of molindone typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound. This method allows for the efficient production of molindone with high purity .

Chemical Reactions Analysis

Types of Reactions: Molindone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .

Common Reagents and Conditions: Common reagents used in the reactions involving molindone include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of molindone include its metabolites, which are produced through hepatic biotransformation. These metabolites are crucial for understanding the drug’s pharmacokinetics and potential side effects .

Scientific Research Applications

Molindone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the metabolism of antipsychotic drugs. In biology and medicine, molindone is primarily used to treat schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and aggressive behavior .

Mechanism of Action

The exact mechanism of action of molindone is not fully understood. it is believed to act by antagonizing dopamine (D2) receptor sites in the brain’s reticular limbic systems. This antagonism decreases dopamine activity, leading to a reduction in psychotic symptoms . Molindone has a lower affinity for D2 receptors compared to other antipsychotic agents and exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .

Comparison with Similar Compounds

Molindone is often compared to other antipsychotic drugs such as quetiapine and clozapine. While it shares some similarities with these drugs, such as dopamine receptor antagonism, molindone is unique in its chemical structure and side effect profile. Unlike many antipsychotics, molindone is associated with weight loss rather than weight gain . Similar compounds include quetiapine, clozapine, and other typical and atypical antipsychotics .

Biological Activity

Molindone, particularly the (R)-enantiomer, is an antipsychotic medication primarily indicated for the treatment of schizophrenia. This compound exhibits a unique pharmacological profile distinct from other antipsychotics, contributing to its therapeutic efficacy and safety profile. This article explores the biological activity of Molindone, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.

Molindone acts primarily as an antagonist at dopamine D2 receptors in the brain's reticular limbic system. By blocking these receptors, it decreases dopaminergic activity, which is often elevated in psychotic disorders. Additionally, Molindone has been shown to antagonize serotonin receptors, specifically 5-HT2B, contributing to its antipsychotic effects .

Key Mechanisms:

- Dopamine D2 Receptor Antagonism : Reduces symptoms associated with excess dopamine.

- Serotonin Receptor Antagonism : Modulates mood and anxiety-related symptoms.

- Monoamine Oxidase Inhibition : Exhibits weak inhibition of monoamine oxidase A (MAO-A), potentially contributing to antidepressant effects at high concentrations .

Pharmacokinetics

Molindone is rapidly absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 hours post-dose. It undergoes extensive hepatic metabolism, resulting in over 36 metabolites, with less than 3% of the drug excreted unchanged in urine and feces . The pharmacological effects can persist for 24 to 36 hours after a single dose.

Pharmacokinetic Summary:

| Parameter | Value |

|---|---|

| Absorption | Rapid from GI tract |

| Peak Plasma Concentration | ~1.5 hours |

| Metabolism | Hepatic (36 metabolites) |

| Excretion | <3% unchanged |

| Duration of Effect | 24-36 hours |

Clinical Applications

Molindone is primarily used for managing schizophrenia and exhibits efficacy in reducing aggressive behaviors associated with various psychiatric disorders. Clinical studies have demonstrated its effectiveness in both newly hospitalized and chronic patients with schizophrenia .

Case Studies:

- Schizophrenia Management : In a study involving acutely ill schizophrenic patients, Molindone significantly reduced psychotic symptoms without inducing muscle relaxation or sedation typical of other antipsychotics .

- Aggression in Children : Recent trials are exploring low-dose extended-release Molindone (SPN-810) for treating impulsive aggression in children with ADHD. Preliminary results indicate potential efficacy in reducing aggressive symptoms .

Side Effects and Safety Profile

While Molindone is generally well-tolerated, it can cause side effects typical of antipsychotics, such as extrapyramidal symptoms and tardive dyskinesia. Monitoring for leukopenia/neutropenia is also recommended due to potential hematological effects associated with antipsychotic medications .

Research Findings

Recent studies have further elucidated the pharmacological profile of Molindone:

- In Vitro Studies : Research indicates that the (R)-enantiomer of Molindone demonstrates greater potency than its (S)-counterpart at D2 receptors, suggesting a potential for enhanced therapeutic effects .

- Metabolite Analysis : Investigations into the metabolic pathways of Molindone have identified several active metabolites that may contribute to its pharmacological activity .

Properties

CAS No. |

1035093-75-4 |

|---|---|

Molecular Formula |

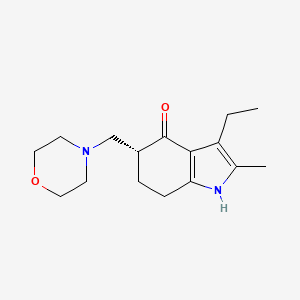

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

(5R)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m1/s1 |

InChI Key |

KLPWJLBORRMFGK-GFCCVEGCSA-N |

Isomeric SMILES |

CCC1=C(NC2=C1C(=O)[C@H](CC2)CN3CCOCC3)C |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.